Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate
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Overview
Description
Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate is a complex organic compound with the molecular formula C19H34O4 and a molecular weight of 326.47 g/mol . This compound is characterized by its unique bicyclic structure, which includes a dioxabicyclo unit and a hexyl side chain. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate involves several steps. One common method includes the reaction of a hexyl-substituted dioxabicyclo compound with methyl acetate under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to maintain purity and yield .
Chemical Reactions Analysis
Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols.
Common reagents used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate can be compared with similar compounds such as:
Methyl 9,10-12,3-diepoxystearate: This compound has a similar molecular structure but differs in the position and type of functional groups.
Methyl (3-hexyl-4,12-dioxabicyclo[9.1.0]dodec-5-yl)acetate: Another closely related compound with slight variations in the bicyclic unit and side chains.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H34O4 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 2-(3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl)acetate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-7-10-15-13-18-17(23-18)12-9-6-8-11-16(22-15)14-19(20)21-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
SQCLJUQRJXQTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC2C(O2)CCCCCC(O1)CC(=O)OC |
Origin of Product |
United States |
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